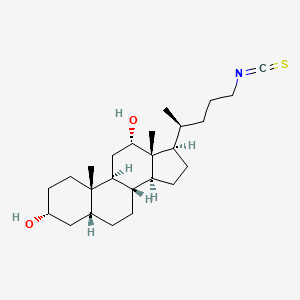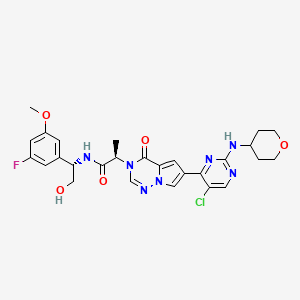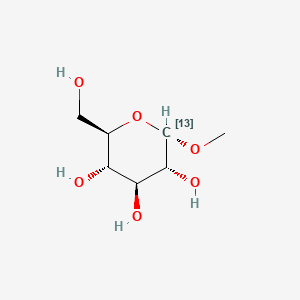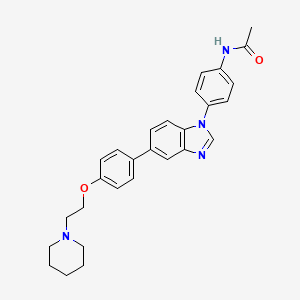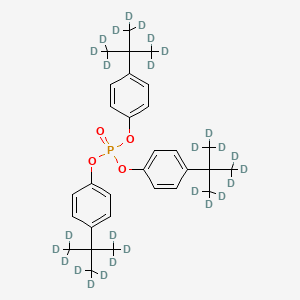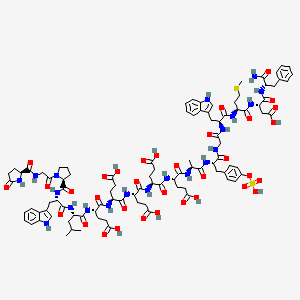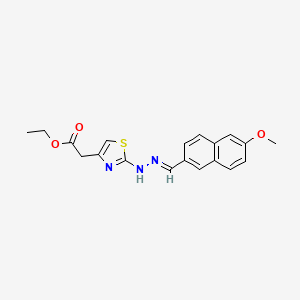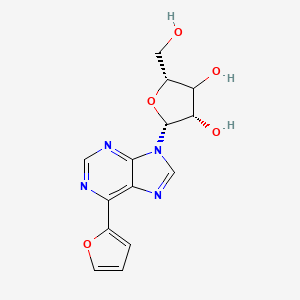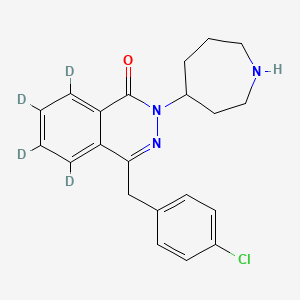
N-Desmethyl Azelastine-d4-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
N-Desmethyl Azelastine-d4-1 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the N-Desmethyl Azelastine molecule . The synthetic route involves the deuteration of specific hydrogen atoms in the parent compound, N-Desmethyl Azelastine . The reaction conditions typically involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product . The production is carried out in specialized facilities equipped to handle stable isotope-labeled compounds .
化学反应分析
Types of Reactions
N-Desmethyl Azelastine-d4-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield fully hydrogenated derivatives .
科学研究应用
N-Desmethyl Azelastine-d4-1 has a wide range of scientific research applications, including:
作用机制
N-Desmethyl Azelastine-d4-1 exerts its effects by acting as a histamine H1-receptor antagonist . It binds to the histamine H1-receptors, preventing histamine from exerting its effects, which include vasodilation, increased vascular permeability, and smooth muscle contraction . This mechanism is similar to that of its parent compound, Azelastine .
相似化合物的比较
Similar Compounds
N-Desmethyl Azelastine: The non-deuterated analogue of N-Desmethyl Azelastine-d4-1.
Azelastine: The parent compound from which N-Desmethyl Azelastine is derived.
Other Deuterated Analogues: Compounds such as deuterated antihistamines and other deuterium-labeled drugs.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical studies . The incorporation of deuterium atoms can also affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and research .
属性
分子式 |
C21H22ClN3O |
|---|---|
分子量 |
371.9 g/mol |
IUPAC 名称 |
2-(azepan-4-yl)-4-[(4-chlorophenyl)methyl]-5,6,7,8-tetradeuteriophthalazin-1-one |
InChI |
InChI=1S/C21H22ClN3O/c22-16-9-7-15(8-10-16)14-20-18-5-1-2-6-19(18)21(26)25(24-20)17-4-3-12-23-13-11-17/h1-2,5-10,17,23H,3-4,11-14H2/i1D,2D,5D,6D |
InChI 键 |
WRYCMIFVXDQIKN-NMRLXUNGSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=NN(C2=O)C3CCCNCC3)CC4=CC=C(C=C4)Cl)[2H])[2H] |
规范 SMILES |
C1CC(CCNC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



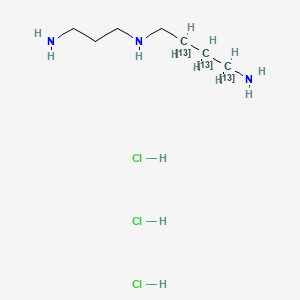

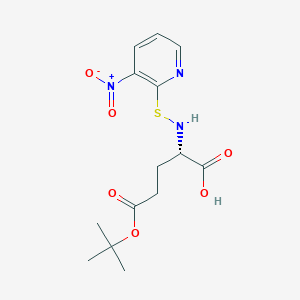
![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)
